molecular formula C18H28NO5+ B1205882 Troxypyrrolidinium CAS No. 24468-02-8

Troxypyrrolidinium

Cat. No.: B1205882
CAS No.: 24468-02-8
M. Wt: 338.4 g/mol
InChI Key: FYDIOQNEQHPRNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of troxypyrrolium typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method is the chemical oxidation of pyrrole derivatives using oxidizing agents such as ferric chloride . The reaction conditions often include controlled temperatures and the presence of surfactants or natural directing agents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of troxypyrrolium may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

Troxypyrrolium can be compared with other similar compounds, such as vesamicol, which also inhibits acetylcholine transport into synaptic vesicles . While both compounds affect neurotransmitter regulation, troxypyrrolium’s unique mechanism of inhibiting choline uptake distinguishes it from other inhibitors . Other similar compounds include various pyrrole derivatives that share structural similarities but differ in their specific biological activities and applications .

Conclusion

Troxypyrrolium is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and mechanism of action make it valuable for studying neurotransmitter regulation, developing new synthetic methodologies, and exploring industrial applications. Continued research on troxypyrrolium and its derivatives will likely uncover new insights and applications in the future.

Properties

CAS No.

24468-02-8

Molecular Formula

C18H28NO5+

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H28NO5/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3/h12-13H,5-11H2,1-4H3/q+1

InChI Key

FYDIOQNEQHPRNW-UHFFFAOYSA-N

SMILES

CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

24468-02-8

Synonyms

1-ethyl-(2-hydroxyethyl)pyrrolidinium 3,4,5-trimethoxybenzoate p-toluene sulfonate
FWH 428
troxopyrrolidinium
troxypyrrolium
troxypyrrolium chloride
troxypyrrolium iodide
troxypyrrolium tosylate

Origin of Product

United States

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